N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE
Overview
Description
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a bromophenoxy group, a pyrazole ring, and a phenylsulfonyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromophenol with a suitable alkylating agent to form the 4-bromophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the pyrazole ring. Finally, the phenylsulfonyl group is introduced through a sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with active sites. The phenylsulfonyl group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-BROMOPHENOXY)-1-METHYLETHYL)-2,2-DICHLOROACETAMIDE
- 2-((4-BROMOPHENOXY)METHYL)QUINOLINE
Uniqueness
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S/c20-15-6-8-17(9-7-15)27-14-23-13-16(12-21-23)22-19(24)10-11-28(25,26)18-4-2-1-3-5-18/h1-9,12-13H,10-11,14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMGYYNCXLTJOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CN(N=C2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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